molecular formula C3H5Cl3Si B085684 Allyltrichlorosilane CAS No. 107-37-9

Allyltrichlorosilane

Cat. No. B085684
CAS RN: 107-37-9
M. Wt: 175.51 g/mol
InChI Key: HKFSBKQQYCMCKO-UHFFFAOYSA-N
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Patent
US06251057B1

Procedure details

In the same apparatus and procedure as Example 1 above, 0.037 g (0.14 mmol) of triphenylphosphine, 1.07 g (14.0 mmol) of allyl chloride, and 9.48 g (70.0 mmol) of trichlorosilane were reacted at 150° C. for 10 hrs. The resulting mixture was distilled to give 1.2 g of allytrichlorosilane (bp; 117-8° C., yield; 49%), 0.12 g of propyltrichlorosilane (bp; 123-5° C., yield; 5%), and 0.24 g of (3-chloropropyl)trichlorosilane (bp; 181-2° C., yield; 8%).
Quantity
0.037 g
Type
reactant
Reaction Step One
Quantity
1.07 g
Type
reactant
Reaction Step One
Quantity
9.48 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1(P(C2C=CC=CC=2)C2C=CC=CC=2)[CH:6]=CC=C[CH:2]=1.[CH2:20]([Cl:23])[CH:21]=[CH2:22].[Cl:24][SiH:25]([Cl:27])[Cl:26]>>[CH2:2]=[CH:1][CH2:6][Si:25]([Cl:27])([Cl:26])[Cl:24].[CH2:20]([Si:25]([Cl:27])([Cl:26])[Cl:24])[CH2:21][CH3:22].[Cl:23][CH2:20][CH2:21][CH2:22][Si:25]([Cl:27])([Cl:26])[Cl:24]

Inputs

Step One
Name
Quantity
0.037 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
1.07 g
Type
reactant
Smiles
C(C=C)Cl
Name
Quantity
9.48 g
Type
reactant
Smiles
Cl[SiH](Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The resulting mixture was distilled

Outcomes

Product
Name
Type
product
Smiles
C=CC[Si](Cl)(Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: PERCENTYIELD 49%
Name
Type
product
Smiles
C(CC)[Si](Cl)(Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 0.12 g
YIELD: PERCENTYIELD 5%
Name
Type
product
Smiles
ClCCC[Si](Cl)(Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 0.24 g
YIELD: PERCENTYIELD 8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06251057B1

Procedure details

In the same apparatus and procedure as Example 1 above, 0.037 g (0.14 mmol) of triphenylphosphine, 1.07 g (14.0 mmol) of allyl chloride, and 9.48 g (70.0 mmol) of trichlorosilane were reacted at 150° C. for 10 hrs. The resulting mixture was distilled to give 1.2 g of allytrichlorosilane (bp; 117-8° C., yield; 49%), 0.12 g of propyltrichlorosilane (bp; 123-5° C., yield; 5%), and 0.24 g of (3-chloropropyl)trichlorosilane (bp; 181-2° C., yield; 8%).
Quantity
0.037 g
Type
reactant
Reaction Step One
Quantity
1.07 g
Type
reactant
Reaction Step One
Quantity
9.48 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1(P(C2C=CC=CC=2)C2C=CC=CC=2)[CH:6]=CC=C[CH:2]=1.[CH2:20]([Cl:23])[CH:21]=[CH2:22].[Cl:24][SiH:25]([Cl:27])[Cl:26]>>[CH2:2]=[CH:1][CH2:6][Si:25]([Cl:27])([Cl:26])[Cl:24].[CH2:20]([Si:25]([Cl:27])([Cl:26])[Cl:24])[CH2:21][CH3:22].[Cl:23][CH2:20][CH2:21][CH2:22][Si:25]([Cl:27])([Cl:26])[Cl:24]

Inputs

Step One
Name
Quantity
0.037 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
1.07 g
Type
reactant
Smiles
C(C=C)Cl
Name
Quantity
9.48 g
Type
reactant
Smiles
Cl[SiH](Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The resulting mixture was distilled

Outcomes

Product
Name
Type
product
Smiles
C=CC[Si](Cl)(Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: PERCENTYIELD 49%
Name
Type
product
Smiles
C(CC)[Si](Cl)(Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 0.12 g
YIELD: PERCENTYIELD 5%
Name
Type
product
Smiles
ClCCC[Si](Cl)(Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 0.24 g
YIELD: PERCENTYIELD 8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06251057B1

Procedure details

In the same apparatus and procedure as Example 1 above, 0.037 g (0.14 mmol) of triphenylphosphine, 1.07 g (14.0 mmol) of allyl chloride, and 9.48 g (70.0 mmol) of trichlorosilane were reacted at 150° C. for 10 hrs. The resulting mixture was distilled to give 1.2 g of allytrichlorosilane (bp; 117-8° C., yield; 49%), 0.12 g of propyltrichlorosilane (bp; 123-5° C., yield; 5%), and 0.24 g of (3-chloropropyl)trichlorosilane (bp; 181-2° C., yield; 8%).
Quantity
0.037 g
Type
reactant
Reaction Step One
Quantity
1.07 g
Type
reactant
Reaction Step One
Quantity
9.48 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1(P(C2C=CC=CC=2)C2C=CC=CC=2)[CH:6]=CC=C[CH:2]=1.[CH2:20]([Cl:23])[CH:21]=[CH2:22].[Cl:24][SiH:25]([Cl:27])[Cl:26]>>[CH2:2]=[CH:1][CH2:6][Si:25]([Cl:27])([Cl:26])[Cl:24].[CH2:20]([Si:25]([Cl:27])([Cl:26])[Cl:24])[CH2:21][CH3:22].[Cl:23][CH2:20][CH2:21][CH2:22][Si:25]([Cl:27])([Cl:26])[Cl:24]

Inputs

Step One
Name
Quantity
0.037 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
1.07 g
Type
reactant
Smiles
C(C=C)Cl
Name
Quantity
9.48 g
Type
reactant
Smiles
Cl[SiH](Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The resulting mixture was distilled

Outcomes

Product
Name
Type
product
Smiles
C=CC[Si](Cl)(Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: PERCENTYIELD 49%
Name
Type
product
Smiles
C(CC)[Si](Cl)(Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 0.12 g
YIELD: PERCENTYIELD 5%
Name
Type
product
Smiles
ClCCC[Si](Cl)(Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 0.24 g
YIELD: PERCENTYIELD 8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.